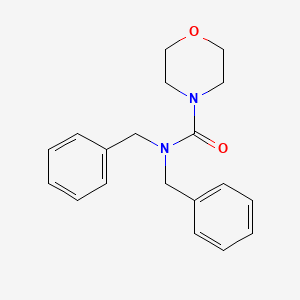![molecular formula C18H16N6O2 B11178730 1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11178730.png)
1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with indole and triazine derivatives.
Reaction Conditions: The reaction typically involves the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine (TEA).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and acetyl groups, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Scientific Research Applications
1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: Due to its unique spiro structure, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1-acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with proteins involved in the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
1-Acetyl-4’-amino-6’-(phenylamino)-1’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other spiro compounds and indole derivatives:
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1'-acetyl-2-amino-6-anilinospiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C18H16N6O2/c1-11(25)24-14-10-6-5-9-13(14)18(15(24)26)22-16(19)21-17(23-18)20-12-7-3-2-4-8-12/h2-10H,1H3,(H4,19,20,21,22,23) |
InChI Key |
RBCNWVZVIMUULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11178647.png)
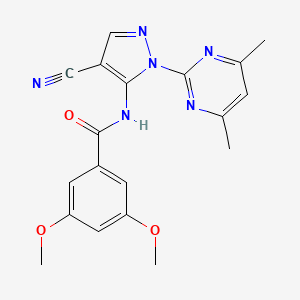
![4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide](/img/structure/B11178667.png)
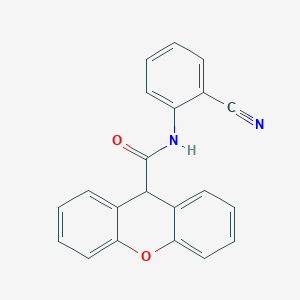
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178681.png)
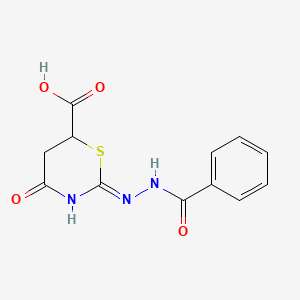
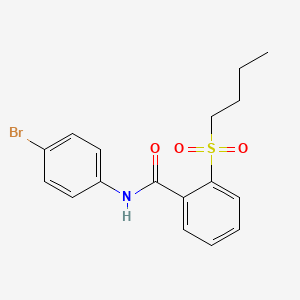
![4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B11178692.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178694.png)

![Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11178708.png)
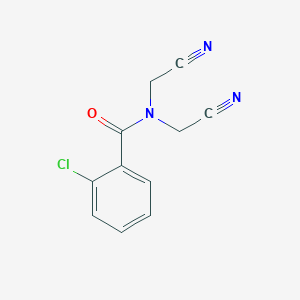
![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B11178722.png)
